Cas no 90561-76-5 (N-(4-Bromophenyl)methylacetamide)

N-(4-Bromophenyl)methylacetamide structure
90561-76-5 structure
N-(4-Bromophenyl)methylacetamide
90561-76-5
C9H10BrNO
228.08580160141
858972
15640188

N-(4-Bromophenyl)methylacetamide Properties

Names and Identifiers

    • Acetamide, N-[(4-bromophenyl)methyl]-
    • N-acetyl-4-bromobenzylamine
    • Acetamide, N-(p-bromobenzyl)- (6CI, 7CI)
    • N-[(4-Bromophenyl)methyl]acetamide (ACI)
    • N-(4-Bromobenzyl)acetamide
    • C78568
    • EN300-101529
    • Z816034502
    • 90561-76-5
    • SB79635
    • DTXSID701297837
    • n-(4-bromobenzyl)acetamide
    • SCHEMBL540769
    • 1Z-0016
    • DA-40688
    • CS-0197491
    • MFCD14659390
    • N-[(4-bromophenyl)methyl]acetamide
    • AKOS008842263
    • +Expand
    • HBBBWKUVJSIFKV-UHFFFAOYSA-N
    • 1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
    • O=C(C)NCC1C=CC(Br)=CC=1

Computed Properties

  • 226.99458g/mol
  • 1
  • 1
  • 2
  • 226.99458g/mol
  • 12
  • 153
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • 29.1Ų

N-(4-Bromophenyl)methylacetamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H519-100mg
AcetaMide, N-[(4-broMophenyl)Methyl]-
90561-76-5 97%
100mg
$57.00 2024-04-20
A2B Chem LLC
AH98877-100mg
N-[(4-Bromophenyl)methyl]acetamide
90561-76-5 97%
100mg
$48.00 2024-05-20
Aaron
AR00H59L-100mg
AcetaMide, N-[(4-broMophenyl)Methyl]-
90561-76-5 97%
100mg
$35.00 2024-07-18
Apollo Scientific
OR32516-1g
N-[(4-Bromophenyl)methyl]acetamide
90561-76-5 97%
1g
£178.00 2024-07-21
Enamine
EN300-101529-0.05g
N-[(4-bromophenyl)methyl]acetamide
90561-76-5 95%
0.05g
$61.0 2023-10-28
eNovation Chemicals LLC
Y1224689-5g
N-(4-Bromobenzyl)acetamide
90561-76-5 95%
5g
$700 2024-06-03
TRC
N498428-25mg
N-[(4-Bromophenyl)methyl]acetamide
90561-76-5
25mg
$ 50.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268161-100mg
N-(4-Bromobenzyl)acetamide
90561-76-5 98%
100mg
¥335.00 2024-04-26

N-(4-Bromophenyl)methylacetamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Silica (reaction products with 3-aminopropyltrimethoxysilane and chlorosulfonic acid) ,  Chlorosulfonic acid (reaction products with 3-aminopropyltrimethoxysilane and silica) ,  Aminopropyltrimethoxysilane (reaction products with silica and chlorosulfonic acid) ;  60 min, 80 °C
Reference
Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propylsulphamic acid (SBNPSA) under solvent-free conditions
Shakeri, Maryam-Sadat; Tajik, Hassan; Niknam, Khodabakhsh, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1025-1032

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Calcium bisulfate Solvents: Acetonitrile ;  2.0 h, 80 °C
Reference
Ca(HSO4)2 mediated conversion of alcohols into N-substituted amides under heterogeneous conditions: a modified Ritter reaction
Niknam, K.; Zolfigol, M. A.; Sadabadi, T., Journal of the Iranian Chemical Society, 2007, 4(2), 199-204

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ;  2 h, 100 °C
Reference
Synergy between chemo- and bio-catalysts in multi-step transformations
Caiazzo, Aldo; Garcia, Paula M. L.; Wever, Ron; van Hest, Jan C. M.; Rowan, Alan E.; et al, Organic & Biomolecular Chemistry, 2009, 7(14), 2926-2932

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; 3 h, 0 °C → rt
Reference
N-Benzylpiperidinol derivatives as novel USP7 inhibitors: structure-activity relationships and X-ray crystallographic studies
Li, Minglei; Liu, Shengjie; Chen, Hui; Zhou, Xinyu; Zhou, Jin; et al, European Journal of Medicinal Chemistry, 2020, 199,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Water Catalysts: 4-tert-Butylbenzoic acid ,  Iodobenzene ,  Boron trifluoride ,  Selectfluor Solvents: Acetonitrile ;  16 h, 25 °C
Reference
C(sp3)-H Ritter amination by excitation of in-situ generated iodine(III)-BF3 complexes
Narobe, Rok; Murugesan, Kathiravan; Haag, Christoph; Schirmer, Tobias Emanuel; Koenig, Burkhard, Chemical Communications (Cambridge, 2022, 58(63), 8778-8781

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 5 h, 0 °C → rt
Reference
Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligands
Goswami, Nupur; Sinha, Soumya Kumar; Mondal, Partha; Adhya, S.; Datta, Ayan; et al, Chem, 2023, 9(4), 989-1003

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Tetrabutylammonium hexafluorophosphate ,  Water Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ;  48 h, rt
Reference
C-H Amination via Electrophotocatalytic Ritter-type Reaction
Shen, Tao; Lambert, Tristan H., Journal of the American Chemical Society, 2021, 143(23), 8597-8602

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 1,10-Phenanthroline, monohydrate ,  Copper fluoride (CuF2) Solvents: Chlorobenzene ;  40 bar, rt; 24 h, 140 °C
Reference
An unexpected copper-catalyzed carbonylative acetylation of amines
Li, Yahui; Wang, Changsheng; Zhu, Fengxiang; Wang, Zechao; Soule, Jean-Francois; et al, Chemical Communications (Cambridge, 2017, 53(1), 142-144

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Tetraethylammonium tetrafluoroborate ,  Potassium bromide Solvents: Dichloromethane ,  Water ;  2 h
Reference
Amino acids in electrochemical metal-free benzylic C-H amidation
Strekalova, Sofia ; Kononov, Alexander; Budnikova, Yulia, Tetrahedron Letters, 2022, 102,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Methanesulfonic acid ,  Ammonia ,  Water Catalysts: Tetrabutylammonium hexafluorophosphate Solvents: Methanol
Reference
Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amides
Kabeshov, Mikhail A.; Musio, Biagia; Ley, Steven V., Reaction Chemistry & Engineering, 2017, 2(6), 822-825

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Boron trifluoride ,  Water ,  Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ;  16 h, 25 °C
Reference
Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid Catalysis
Narobe, Rok; Murugesan, Kathiravan; Schmid, Simon; Koenig, Burkhard, ACS Catalysis, 2022, 12(1), 809-817

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Tetraethylammonium bromide ,  Acetic anhydride Solvents: Acetonitrile
Reference
Cathodic reduction of aliphatic azides and of azides activated by olefinic and carbonyl groups
Knittel, Dierk, Monatshefte fuer Chemie, 1986, 117(5), 679-87

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Water ;  2.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
1.3 Reagents: Pyridine ;  2 h, rt
1.4 Reagents: Water
Reference
Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition
Yokoyama, Yuusaku; Yamaguchi, Tomotsugu; Sato, Masanori; Kobayashi, Eri; Murakami, Yasuoki; et al, Chemical & Pharmaceutical Bulletin, 2006, 54(12), 1715-1719

N-(4-Bromophenyl)methylacetamide Raw materials

N-(4-Bromophenyl)methylacetamide Preparation Products

N-(4-Bromophenyl)methylacetamide Related Literature

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://www.cfsilicones.com/
Suzhou Tanke Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent